molecular formula C13H24N2O2 B7550028 Morpholin-4-yl-(1-propylpiperidin-3-yl)methanone

Morpholin-4-yl-(1-propylpiperidin-3-yl)methanone

Cat. No.: B7550028
M. Wt: 240.34 g/mol
InChI Key: DKDHGJPPEUYGGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Morpholin-4-yl-(1-propylpiperidin-3-yl)methanone, also known as MPMP, is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties.

Mechanism of Action

Morpholin-4-yl-(1-propylpiperidin-3-yl)methanone is believed to act on multiple targets in the brain, including the cholinergic, dopaminergic, and serotonergic systems. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, leading to increased levels of acetylcholine in the brain. It also has been found to increase dopamine and serotonin levels in the brain.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It also has been found to reduce inflammation in the brain and protect against oxidative stress. Additionally, this compound has been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using Morpholin-4-yl-(1-propylpiperidin-3-yl)methanone in lab experiments is its ability to target multiple neurotransmitter systems, making it a potentially useful tool for studying the complex interactions between these systems. However, one limitation is that the compound's effects may vary depending on the specific experimental conditions and animal models used.

Future Directions

There are several potential future directions for research on Morpholin-4-yl-(1-propylpiperidin-3-yl)methanone. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies could investigate the compound's effects on other neurotransmitter systems and its potential use in treating other psychiatric disorders such as anxiety and depression. Finally, studies could explore the optimal dosing and administration methods for this compound to maximize its therapeutic potential.

Synthesis Methods

Morpholin-4-yl-(1-propylpiperidin-3-yl)methanone can be synthesized through a multi-step process involving the reaction of piperidine and morpholine with propionyl chloride, followed by reduction with lithium aluminum hydride. The purity of the compound can be improved through further purification steps such as recrystallization.

Scientific Research Applications

Morpholin-4-yl-(1-propylpiperidin-3-yl)methanone has been studied for its potential use as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and depression. It has been found to have neuroprotective and anti-inflammatory properties, as well as the ability to modulate neurotransmitter systems.

Properties

IUPAC Name

morpholin-4-yl-(1-propylpiperidin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-2-5-14-6-3-4-12(11-14)13(16)15-7-9-17-10-8-15/h12H,2-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDHGJPPEUYGGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC(C1)C(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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